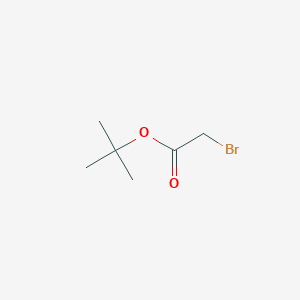

tert-Butyl bromoacetate

Descripción general

Descripción

tert-Butyl bromoacetate (C₆H₁₁BrO₂; molecular weight: 195.06 g/mol) is a brominated ester widely used as an alkylating agent in organic synthesis. Its tert-butyl group imparts steric bulk, enhancing stability and influencing reactivity . Key applications include:

- Synthesis of collagenase inhibitors (e.g., actinonin) and PROTACs (proteolysis-targeting chimeras) .

- Alkylation of amines, cyclen derivatives, and peptides under mild conditions .

- Intermediate in pharmaceuticals, agrochemicals, and dyes .

Synthetic routes include esterification of bromoacetic acid with tert-butanol using catalysts like solid superacids (yield: 95%) or ion-exchange resins (purity: >99%) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing tert-Butyl bromoacetate involves a two-step process:

- Bromoacetic acid + Sulfoxide chloride → Bromoacetyl chloride

- Bromoacetyl chloride + tert-Butanol → this compound + Hydrogen chloride

In the laboratory, N,N-Dimethylaniline and dry tert-Butanol are dissolved in absolute tetrahydrofuran (THF), and bromoacetyl bromide is added dropwise at 0°C. The mixture is stirred overnight at room temperature, and the resulting product is purified by fractional distillation under vacuum .

Industrial Production Methods: The industrial production of this compound follows a similar two-step process but involves atmospheric and vacuum distillation to achieve higher yields. The process is complex and generates significant waste, making it less suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl bromoacetate primarily undergoes substitution reactions due to the presence of the reactive bromo group. It can also participate in alkylation reactions.

Common Reagents and Conditions:

- Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions with solvents like THF or chloroform.

- Alkylation Reactions: this compound acts as an alkylating agent in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

- Substitution Reactions: The major products are substituted esters, where the bromo group is replaced by the nucleophile.

- Alkylation Reactions: The major products are alkylated derivatives of the nucleophile used .

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Use

tert-Butyl bromoacetate is primarily used as an intermediate in the synthesis of various organic compounds. It serves as an alkylating agent in numerous reactions, contributing to the formation of more complex structures.

Key Applications:

- Pharmaceuticals :

- Dyes and Pigments :

- Agrochemicals :

Synthesis of Alkaloids

In a recent study on total synthesis methods for alkaloids, this compound was employed as a key reagent for alkylation reactions. The resulting esters were obtained in high yields, demonstrating its effectiveness in complex organic syntheses .

Protein Microarrays

Research involving protein microarrays highlighted the use of this compound in synthesizing specific reagents necessary for developing diagnostic tools. The compound facilitated the attachment of biomolecules to solid supports, enabling high-throughput screening applications .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of tert-Butyl bromoacetate involves its role as an alkylating agent. The bromo group is highly reactive and can form covalent bonds with nucleophilic sites on molecules, leading to the formation of substituted esters. This reactivity makes it useful in various synthetic applications, including the modification of peptides and proteins .

Comparación Con Compuestos Similares

Reactivity and Selectivity

Ethyl Bromoacetate

- Reactivity : Ethyl bromoacetate is more reactive in nucleophilic substitutions due to the smaller ethyl group. However, this increases susceptibility to trans-esterification under basic conditions, leading to by-products like 3b (e.g., acyl carbamate synthesis) .

- Yield : In carbamate formation, ethyl bromoacetate gave 69% yield, while tert-butyl bromoacetate achieved 83% due to suppressed trans-esterification .

- Conditions : Requires phase-transfer catalysts (e.g., 18-crown-6) for reactions with alcohols, whereas this compound reacts efficiently under milder conditions .

tert-Butyl Chloroacetate

- Stability : The chloro analog is less reactive than bromoacetates, requiring harsher conditions for alkylation.

- Applications: Limited use in PROTACs or peptide synthesis due to slower reaction kinetics compared to bromoacetates .

Methyl Bromoacetate

- Hydrolysis Sensitivity : Methyl esters hydrolyze faster under acidic/basic conditions, making them less suitable for multi-step syntheses. tert-Butyl esters resist hydrolysis, enabling stable intermediate isolation .

Steric and Electronic Effects

The tert-butyl group in this compound:

- Reduces Over-Substitution: In cyclen alkylation, this compound favors mono- or disubstitution (49% yield for disubstituted cyclen) over trisubstitution, unlike smaller esters .

- Enhances Selectivity : In PEG linker derivatization, this compound minimizes side reactions (e.g., ether formation) compared to ethyl analogs .

Environmental and Practical Considerations

- Green Synthesis : this compound can be synthesized via solvent-free esterification with isobutylene, avoiding corrosive reagents like thionyl chloride . Ethyl bromoacetate synthesis often generates more waste .

- Cost-Effectiveness: this compound is more economical than ethyl bromoacetate in large-scale applications due to higher yields and reduced purification needs .

Data Tables

Table 1: Physical Properties of Bromoacetate Esters

Table 2: Reaction Performance Comparison

Research Findings

- PROTAC Synthesis : this compound enables efficient coupling with hydroxyl analogs (e.g., lenalidomide derivatives) for PROTAC assembly, critical for cancer drug development .

- Peptide Modifications: Its use in tert-butyl esterification of phenolic groups (e.g., isoquinolinols) facilitates stable intermediates for adenosine receptor ligands .

- Catalyst Compatibility: Gold nanoparticle-catalyzed acetylation reactions prefer this compound due to its inertness toward nanoparticle surfaces .

Actividad Biológica

tert-Butyl bromoacetate is an important chemical compound widely utilized in organic synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, polymer science, and as a building block in various synthetic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant research findings.

This compound is an alkylating agent characterized by its reactive bromoacetate group. The compound is synthesized through the reaction of bromoacetic acid with tert-butyl acetate in the presence of a strong acid catalyst, yielding high-purity this compound suitable for various applications .

The biological activity of this compound primarily stems from its role as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites in biomolecules, including DNA, RNA, and proteins, leading to modifications that can disrupt normal cellular functions. This activity has implications in both therapeutic and toxicological contexts.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through its ability to induce apoptosis in cancer cells. For instance, studies involving cell lines such as HepG2 (human liver cancer cells) have shown that this compound can reduce cell viability at certain concentrations, suggesting potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 41.93 | Cytotoxicity |

| MCF-7 | 25.00 | Induction of apoptosis |

Toxicity Profiles

While this compound shows promise in anticancer applications, it also poses significant toxicity risks. The compound's alkylating properties can lead to DNA damage, contributing to mutagenesis and carcinogenesis.

Toxicological Studies

Toxicological assessments have demonstrated that exposure to this compound can result in adverse effects on mammalian cells. In vitro studies report varying IC50 values depending on the cell type and exposure duration. For example:

| Cell Type | IC50 (µM) | Observed Effects |

|---|---|---|

| HepG2 | 41.93 | Cell death and apoptosis |

| NIH 3T3 | 30.00 | Growth inhibition |

| A549 (lung) | 35.00 | Cytotoxicity and morphological changes |

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

- Polymer Applications : In polymer chemistry, this compound has been utilized for the synthesis of functional polymers that exhibit antimicrobial properties, making it a candidate for biomedical applications .

- Environmental Impact : Research indicates that exposure to this compound may pose environmental risks due to its potential persistence and toxicity in aquatic systems .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of tert-butyl bromoacetate relevant to experimental design?

Methodological Answer: Key properties include:

- Boiling point : 50°C (at 10 Torr) , but conflicting data reports 73–74°C (at 3.33 kPa) .

- Density : 1.208 g/cm³ .

- Refractive index : 1.444–1.446 .

- Flash point : 49°C (indicating flammability) .

- Solubility : Insoluble in water; miscible with ethanol and ether . These properties guide solvent selection, reaction temperature limits, and safety protocols.

Q. How should researchers safely handle and store this compound in the lab?

Methodological Answer:

- Storage : Keep in a cool, dry place away from oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and ignition sources due to flammability and incompatibility risks .

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats. For vapor exposure, use NIOSH-approved respirators (e.g., P95 for particles, OV/AG filters for organic vapors) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid drainage systems .

Q. What are the recommended analytical techniques for characterizing this compound purity?

Methodological Answer:

- GC-MS or HPLC for quantifying organic impurities .

- NMR (¹H/¹³C) to confirm molecular structure (e.g., characteristic peaks: δ ~1.4 ppm for tert-butyl, δ ~3.8 ppm for bromoacetate) .

- Refractometry to verify refractive index .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported boiling points (50°C vs. 73–74°C) for this compound?

Methodological Answer: The boiling point varies with pressure:

- 50°C at 10 Torr (1.33 kPa) vs. 73–74°C at 3.33 kPa . Researchers should:

- Validate measurements using vacuum distillation setups with calibrated pressure gauges.

- Cross-reference with vapor pressure curves to resolve inconsistencies .

Q. What synthetic strategies optimize the use of this compound in peptide and glycoconjugate synthesis?

Methodological Answer:

- Alkylation reactions : Use as an electrophile for introducing tert-butyl-protected carboxyl groups. Example: Reaction with amino acids under mild basic conditions (e.g., K₂CO₃ in DMF) .

- Protecting group removal : Hydrolysis with aqueous H₂SO₄ or TFA to cleave the tert-butyl ester .

- By-product analysis : Monitor for bromoacetate hydrolysis products (e.g., bromoacetic acid) via TLC or LC-MS .

Q. How does this compound’s reactivity compare to other alkyl bromides in SN₂ reactions?

Methodological Answer:

- Steric hindrance : The bulky tert-butyl group reduces SN₂ reactivity compared to linear alkyl bromides (e.g., ethyl bromoacetate).

- Mitigation strategies : Use polar aprotic solvents (e.g., DMSO) or phase-transfer catalysts to enhance nucleophile accessibility .

Q. What are the environmental and toxicological risks of this compound exposure during large-scale reactions?

Methodological Answer:

- Acute toxicity : Classified as harmful if inhaled or ingested (H317/H319) .

- Environmental impact : Avoid release into waterways; use closed-system reactors and chemical traps for waste .

- Decontamination : Neutralize spills with sodium bicarbonate before disposal .

Q. Data Analysis and Troubleshooting

Q. How can researchers address low yields in reactions involving this compound?

Methodological Answer:

- Common issues : Hydrolysis of the ester group or competing elimination reactions.

- Solutions :

- Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Optimize stoichiometry (e.g., excess nucleophile for complete alkylation) .

- Characterize by-products via GC-MS to identify degradation pathways .

Q. What methodologies validate the stability of this compound under varying pH conditions?

Methodological Answer:

Propiedades

IUPAC Name |

tert-butyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWCETAHAJSBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063763 | |

| Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | tert-Butyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21752 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5292-43-3 | |

| Record name | tert-Butyl bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl bromoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY42AF89SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.